4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid
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Overview
Description
4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid is a complex organic compound that features a cyclohexylphenyl group, a pyridylmethylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where cyclohexylbenzene is synthesized from benzene and cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyridylmethylamino Group: This step involves the reaction of pyridine with formaldehyde and an amine to form the pyridylmethylamine intermediate.
Coupling of Intermediates: The cyclohexylphenyl and pyridylmethylamine intermediates are then coupled through a condensation reaction with a butanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Phenylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-(4-Cyclohexylphenyl)-4-oxo-2-((2-pyridylmethyl)amino)butanoic acid: Similar structure but with a 2-pyridylmethylamino group instead of a 3-pyridylmethylamino group.
Uniqueness
4-(4-Cyclohexylphenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid is unique due to the presence of both a cyclohexylphenyl group and a 3-pyridylmethylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(13-20(22(26)27)24-15-16-5-4-12-23-14-16)19-10-8-18(9-11-19)17-6-2-1-3-7-17/h4-5,8-12,14,17,20,24H,1-3,6-7,13,15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCZOBHPQRQMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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